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Cat. No.: B15570235 Get Quote

Application Note and Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple

sclerosis. In vivo, FTY720 is phosphorylated by sphingosine kinases, primarily sphingosine

kinase 2 (SphK2), to its active form, FTY720-phosphate (FTY720-P).[1][2][3][4] FTY720-P is a

potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4,

and S1P5).[1] The immunosuppressive effects of FTY720 are primarily attributed to the (S)-

enantiomer of FTY720-P, which acts as a functional antagonist of the S1P1 receptor on

lymphocytes, leading to their sequestration in lymph nodes.[5] The (R)-enantiomer of FTY720-

P generally exhibits lower potency at S1P receptors. This document provides detailed protocols

for the enantioselective synthesis of (R)-FTY720-P for research purposes, enabling further

investigation into its specific biological activities.

The synthetic strategy involves the preparation of racemic N-acetyl FTY720, followed by a

lipase-catalyzed kinetic resolution to separate the enantiomers. The resolved (R)-enantiomer is

then deprotected and phosphorylated to yield the final product, (R)-FTY720-P.
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Property (R)-FTY720 (S)-FTY720

Molecular Formula C₁₉H₃₃NO₂ C₁₉H₃₃NO₂

Molecular Weight 307.47 g/mol 307.47 g/mol

Specific Rotation ([α]D)
Data not consistently available

in searched literature

Data not consistently available

in searched literature

Table 2: Comparative Biological Activity of FTY720-P Enantiomers at S1P Receptors

Receptor Subtype (R)-FTY720-P (S)-FTY720-P
Reference
Compound

S1P₁
EC₅₀: >1000 nM

(GTPγS)¹

EC₅₀: 0.3 nM

(GTPγS)¹

S1P EC₅₀: 0.2 nM

(GTPγS)¹

S1P₂ No significant activity No significant activity
S1P EC₅₀: 5 nM

(GTPγS)¹

S1P₃
EC₅₀: 140 nM

(GTPγS)¹

EC₅₀: 1.0 nM

(GTPγS)¹

S1P EC₅₀: 0.3 nM

(GTPγS)¹

S1P₄
EC₅₀: 460 nM

(GTPγS)¹

EC₅₀: 8.0 nM

(GTPγS)¹

S1P EC₅₀: 60 nM

(GTPγS)¹

S1P₅
EC₅₀: 12 nM

(GTPγS)¹

EC₅₀: 0.4 nM

(GTPγS)¹

S1P EC₅₀: 3.0 nM

(GTPγS)¹

¹EC₅₀ values are indicative and compiled from various sources for comparative purposes.

Actual values may vary depending on the specific assay conditions.

Experimental Protocols
I. Synthesis of Racemic N-Acetyl FTY720
This protocol outlines a common route to synthesize the racemic precursor for enzymatic

resolution.

Workflow for Racemic N-Acetyl FTY720 Synthesis
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Caption: Synthesis of racemic N-acetyl FTY720.

Materials:

Diethyl acetamidomalonate

1-(2-Bromoethyl)-4-octylbenzene

Sodium ethoxide (NaOEt)

Ethanol (EtOH)

Lithium borohydride (LiBH₄)

Tetrahydrofuran (THF)

Standard glassware for organic synthesis

Reagents for workup and purification (e.g., diethyl ether, saturated ammonium chloride

solution, magnesium sulfate, silica gel)

Procedure:

Alkylation:

Dissolve diethyl acetamidomalonate in absolute ethanol in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
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Stir the mixture for 30 minutes.

Add 1-(2-bromoethyl)-4-octylbenzene dropwise and heat the reaction mixture to reflux.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g.,

diethyl ether).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain

crude diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate.

Purify the crude product by column chromatography on silica gel.

Reduction:

Dissolve the purified malonate derivative in dry THF in a round-bottom flask under an inert

atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of lithium borohydride in THF.

Allow the reaction to warm to room temperature and then heat to reflux.

Monitor the reaction by TLC.

After completion, cool the reaction to 0 °C and quench by the slow addition of saturated

ammonium chloride solution.

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield

racemic N-acetyl FTY720.

The crude product can be purified by crystallization or column chromatography.
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II. Enantioselective Synthesis of (R)-N-Acetyl-O-acetyl-
FTY720 via Lipase-Catalyzed Kinetic Resolution
This protocol utilizes a lipase to selectively acylate the (R)-enantiomer of N-acetyl FTY720.

Workflow for Enzymatic Resolution

Racemic N-Acetyl FTY720

Enzymatic Acylation
(Organic Solvent)Vinyl Acetate

Lipase (e.g., from Candida antarctica)

(R)-N-Acetyl-O-acetyl-FTY720Selective acylation

(S)-N-Acetyl FTY720 (unreacted)

Separation
(Column Chromatography)

Click to download full resolution via product page

Caption: Lipase-catalyzed kinetic resolution.

Materials:

Racemic N-acetyl FTY720

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

Vinyl acetate

Anhydrous organic solvent (e.g., diisopropyl ether or toluene)

Molecular sieves (optional, to maintain anhydrous conditions)

Silica gel for column chromatography

Procedure:
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Enzymatic Acylation:

To a solution of racemic N-acetyl FTY720 in an anhydrous organic solvent, add

immobilized lipase and vinyl acetate.

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.)

of the substrate and product.

Stop the reaction at approximately 50% conversion to achieve high e.e. for both the

acylated product and the remaining starting material.

Filter off the immobilized lipase. The lipase can often be washed and reused.

Concentrate the filtrate under reduced pressure.

Separation of Enantiomers:

Separate the resulting mixture of (R)-N-acetyl-O-acetyl-FTY720 and unreacted (S)-N-

acetyl FTY720 by column chromatography on silica gel.

III. Synthesis of (R)-FTY720
Procedure:

Deprotection:

Dissolve the purified (R)-N-acetyl-O-acetyl-FTY720 in a suitable solvent mixture (e.g.,

methanol/water).

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room

temperature.

Monitor the reaction by TLC until both the acetyl and N-acetyl groups are removed.

Neutralize the reaction mixture and extract the product with an organic solvent.

Dry the organic layer and concentrate to give (R)-FTY720.
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IV. Phosphorylation of (R)-FTY720 to (R)-FTY720-P
A chemical phosphorylation method is described below.

Workflow for Phosphorylation

(R)-FTY720

Phosphorylation
(Pyridine, 0 °C)

Phosphorylating Agent
(e.g., POCl₃)

(R)-FTY720-P Purification
(e.g., Ion-exchange chromatography)

Click to download full resolution via product page

Caption: Chemical phosphorylation of (R)-FTY720.

Materials:

(R)-FTY720

Phosphorus oxychloride (POCl₃)

Anhydrous pyridine

Dry glassware under an inert atmosphere

Procedure:

Dissolve (R)-FTY720 in anhydrous pyridine at 0 °C under an inert atmosphere.

Slowly add phosphorus oxychloride dropwise with stirring.

Continue stirring at 0 °C and then allow the reaction to warm to room temperature.

Monitor the reaction by TLC or LC-MS.

Quench the reaction by carefully adding water or an ice-water mixture.
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The crude (R)-FTY720-P can be purified by methods such as ion-exchange chromatography.

V. Analytical Methods
Chiral HPLC for Enantiomeric Excess Determination:

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive

like diethylamine is often effective for the separation of FTY720 enantiomers. The exact ratio

should be optimized.

Detection: UV at a suitable wavelength (e.g., 215 nm).

Flow Rate: Typically 0.5-1.0 mL/min.

Signaling Pathways of FTY720-P
FTY720-P exerts its biological effects by acting as an agonist at S1P receptors. The S1P1

receptor is crucial for lymphocyte trafficking. Upon binding of an agonist like FTY720-P, the

S1P1 receptor couples to Gi proteins, leading to the activation of downstream signaling

cascades, including the PI3K/Akt pathway, and the recruitment of β-arrestin, which promotes

receptor internalization.

S1P1 Receptor Signaling Pathway
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Caption: S1P1 receptor downstream signaling.

Biological Assays for Functional Characterization
To confirm the activity of the synthesized (R)-FTY720-P, functional assays such as GTPγS

binding and β-arrestin recruitment assays can be performed.
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GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors by quantifying the binding of

a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Protocol Outline:

Prepare cell membranes expressing the S1P receptor of interest.

Incubate the membranes with varying concentrations of (R)-FTY720-P in the presence of

GDP.

Add [³⁵S]GTPγS to initiate the binding reaction.

Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.

Terminate the reaction by rapid filtration through a filter plate.

Wash the filters to remove unbound [³⁵S]GTPγS.

Quantify the bound radioactivity using a scintillation counter.

Determine the EC₅₀ value from the dose-response curve.

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, which is a key

event in receptor desensitization and internalization.

Protocol Outline (using a commercially available assay system, e.g., PathHunter®):

Use a cell line co-expressing the S1P receptor fused to a fragment of β-galactosidase and β-

arrestin fused to the complementary fragment.

Plate the cells in a microplate.

Add varying concentrations of (R)-FTY720-P.
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Incubate to allow for receptor activation and β-arrestin recruitment, leading to the formation

of a functional β-galactosidase enzyme.

Add the substrate for the enzyme and measure the resulting chemiluminescent signal.

Determine the EC₅₀ value from the dose-response curve.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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